molecular formula C17H16O3 B1327960 3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone CAS No. 898778-83-1

3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone

Cat. No.: B1327960
CAS No.: 898778-83-1
M. Wt: 268.31 g/mol
InChI Key: ITNBSWDDNLMRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical applications, including as a reagent in organic synthesis and as a potential intermediate in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the 1,3-dioxolane ring. Common catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often performed in a solvent such as toluene to enable the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetalization reactions but on a larger scale. The use of continuous flow reactors and more efficient catalysts, such as zirconium tetrachloride, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation protects the carbonyl group from undergoing unwanted reactions during synthetic transformations. This protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

    1,3-Dioxane: Similar in structure but with a six-membered ring.

    1,3-Dioxolane: The parent compound without the benzophenone core.

    Benzophenone: Lacks the dioxolane ring but shares the core structure.

Uniqueness: 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone is unique due to the presence of both the benzophenone core and the 1,3-dioxolane ring, which imparts distinct chemical properties. The combination of these two moieties allows for versatile applications in organic synthesis and potential pharmaceutical research .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-4-2-5-13(10-12)16(18)14-6-3-7-15(11-14)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNBSWDDNLMRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645044
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-83-1
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.